2-Phenylpropane-1,2-diamine

Medicinal Chemistry Antitumor Agents Platinum Complexes

2-Phenylpropane-1,2-diamine (CAS 5257-35-2), also known as 1,2-diamino-2-phenylpropane, is a chiral vicinal diamine with molecular formula C₉H₁₄N₂ and molecular weight 150.22 g/mol. The compound features a phenyl group substituted on the propane backbone, conferring distinct steric and electronic properties compared to aliphatic diamines.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 5257-35-2
Cat. No. B1330052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpropane-1,2-diamine
CAS5257-35-2
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(CN)(C1=CC=CC=C1)N
InChIInChI=1S/C9H14N2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6H,7,10-11H2,1H3
InChIKeyQWTBDURSHGHHTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylpropane-1,2-diamine (CAS 5257-35-2): A Chiral Vicinal Diamine for Asymmetric Synthesis and Platinum Complex Development


2-Phenylpropane-1,2-diamine (CAS 5257-35-2), also known as 1,2-diamino-2-phenylpropane, is a chiral vicinal diamine with molecular formula C₉H₁₄N₂ and molecular weight 150.22 g/mol . The compound features a phenyl group substituted on the propane backbone, conferring distinct steric and electronic properties compared to aliphatic diamines [1]. It exists as four stereoisomers due to two stereogenic centers, enabling its application as a chiral ligand in asymmetric catalysis and as a building block for pharmaceutically active platinum(II) complexes [1].

Why Generic Substitution of 2-Phenylpropane-1,2-diamine with Unsubstituted or Alternative Diamines Fails in Key Applications


The unique steric and electronic profile of 2-phenylpropane-1,2-diamine precludes simple substitution with common chiral diamines such as 1,2-diaminopropane (DAP) or 1,2-diaminocyclohexane (CHDA). The phenyl substituent introduces a bulky, electron-rich aromatic ring that profoundly influences molecular recognition events, including host-guest binding constants, catalyst selectivity, and the biological activity of derived metal complexes [1][2]. In contrast, aliphatic diamines lack the necessary π-stacking and hydrophobic interactions essential for achieving high-affinity binding in supramolecular systems or potent antitumor activity in platinum complexes [1][2].

Quantitative Differentiation of 2-Phenylpropane-1,2-diamine from Closest Structural Analogs


Differential Antitumor Potency of [1,2-diamino-1-phenylpropane]dichloroplatinum(II) Complexes Against MCF-7 Breast Cancer Cells

Platinum(II) complexes derived from the (R,R)-enantiomer of 1,2-diamino-1-phenylpropane (2-phenylpropane-1,2-diamine) exhibit significantly higher antitumor activity against MCF-7 breast cancer cells compared to the (S,S)-enantiomer or complexes derived from the unsubstituted analog 1,2-diaminoethane (Ph/H) [1]. The presence of the methyl and phenyl groups in the ligand framework confers stereoselective biological activity.

Medicinal Chemistry Antitumor Agents Platinum Complexes

Host-Guest Binding Constants of Chiral Diamines with Zinc(II) Bisporphyrin Tweezer Complexes

In supramolecular tweezer complexes with an achiral Zn(II) bisporphyrin host, (S)-phenylpropane diamine (PPDA) exhibits intermediate binding affinity, as reflected by NH2 proton upfield shifts in 1H NMR and binding constant order [1]. The phenyl substituent modulates binding strength by influencing the Zn-Nax distance and porphyrin ring angle, offering tunable binding distinct from smaller aliphatic or bulkier aromatic diamines [1].

Supramolecular Chemistry Host-Guest Systems Chiral Recognition

Aminopeptidase N (APN) Inhibitory Activity of 3-Phenylpropane-1,2-diamine Derivatives

The 3-phenylpropane-1,2-diamine scaffold (a positional isomer of 2-phenylpropane-1,2-diamine) serves as a core structure for potent aminopeptidase N (APN) inhibitors [1]. Derivatives based on this scaffold demonstrate low micromolar IC50 values and selectivity for APN, whereas simple aliphatic diamines like 1,2-diaminoethane lack this biological activity profile [1].

Medicinal Chemistry Enzyme Inhibition APN/CD13

Validated Research and Industrial Applications for 2-Phenylpropane-1,2-diamine Based on Comparative Evidence


Synthesis of Stereochemically Pure Platinum(II) Antitumor Complexes

Procure the (R,R)-enantiomer of 2-phenylpropane-1,2-diamine to synthesize (R,R)-Ph/Me-PtCl2, which demonstrates superior antitumor activity against MCF-7 breast cancer cells compared to the (S,S)-enantiomer or complexes derived from unsubstituted 1,2-diaminoethane [1]. This application is critical for medicinal chemists developing next-generation platinum-based chemotherapeutics with improved stereoselectivity and potency.

Supramolecular Host-Guest Chemistry with Tunable Binding Affinity

Employ (S)-phenylpropane diamine (PPDA) as a chiral guest in Zn(II) bisporphyrin tweezer systems to achieve intermediate binding affinity and high-amplitude bisignate circular dichroism (CD) signals, as demonstrated by Brahma et al. [2]. This binding profile is distinct from that of smaller aliphatic diamines (stronger binding) and bulkier aromatic diamines (weaker binding), enabling precise modulation of supramolecular chirality transfer.

Development of Aminopeptidase N (APN) Inhibitors for Cancer Therapy

Utilize the 3-phenylpropane-1,2-diamine scaffold as a privileged structure for designing potent and selective APN/CD13 inhibitors, with optimized derivatives achieving IC50 values of 15.5 μM [3]. This application leverages the aromatic substitution pattern essential for enzyme binding and inhibition, which is absent in unsubstituted aliphatic diamines.

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